synthesis of Methyl 2-phenyl-2-(piperidin-1-YL)propanoate
synthesis of Methyl 2-phenyl-2-(piperidin-1-YL)propanoate
An In-depth Technical Guide to the Synthesis of Methyl 2-phenyl-2-(piperidin-1-YL)propanoate
Abstract
This technical guide provides a comprehensive and in-depth overview of a robust synthetic pathway for Methyl 2-phenyl-2-(piperidin-1-YL)propanoate. This compound holds significance as a structural analog to pharmaceutically active molecules and serves as a valuable building block in medicinal chemistry. The synthesis is presented as a multi-step process, commencing with a modified Strecker-type reaction to form the key α-aminonitrile intermediate, followed by acidic hydrolysis and subsequent esterification. This guide is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying scientific rationale for the procedural choices, ensuring both technical accuracy and practical applicability.
Introduction and Strategic Overview
Methyl 2-phenyl-2-(piperidin-1-YL)propanoate is a tertiary amine and an ester derivative of 2-phenyl-2-aminopropanoic acid. Its structure is of interest in drug discovery due to its relationship with compounds like methylphenidate, an isomer used in the treatment of ADHD.[1][2] The synthetic strategy detailed herein is designed for efficiency and scalability, focusing on the creation of the quaternary α-carbon center bearing both a phenyl and a piperidinyl group.
The chosen synthetic route is a three-step process:
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Synthesis of 2-phenyl-2-(piperidin-1-yl)propanenitrile: A Strecker-type reaction involving acetophenone, piperidine, and a cyanide source. This one-pot, three-component reaction is an efficient method for forming α-aminonitriles.[3][4]
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Hydrolysis to 2-phenyl-2-(piperidin-1-yl)propanoic acid: The nitrile is hydrolyzed under acidic conditions to the corresponding carboxylic acid.
-
Esterification to Methyl 2-phenyl-2-(piperidin-1-YL)propanoate: The final step involves the esterification of the carboxylic acid with methanol.
This guide will elaborate on each of these steps, providing detailed protocols and expert insights into the critical parameters that govern the success of the synthesis.
Synthesis of the α-Aminonitrile Intermediate
The cornerstone of this synthesis is the formation of 2-phenyl-2-(piperidin-1-yl)propanenitrile. The classical Strecker synthesis is a powerful method for preparing α-amino acids and their precursors.[4][5] In this modified approach, a ketone (acetophenone) reacts with an amine (piperidine) to form an iminium ion intermediate, which is then attacked by a cyanide nucleophile.
Mechanistic Considerations
The reaction is typically catalyzed by a Lewis or Brønsted acid. The acid protonates the carbonyl oxygen of acetophenone, activating it for nucleophilic attack by piperidine. The resulting hemiaminal then dehydrates to form the electrophilic iminium ion. The cyanide anion, a potent nucleophile, attacks the iminium carbon to form the stable α-aminonitrile. The use of trimethylsilyl cyanide (TMSCN) is often preferred over alkali metal cyanides or HCN gas due to its better solubility in organic solvents and relatively lower toxicity.[6][7]
Experimental Protocol: Synthesis of 2-phenyl-2-(piperidin-1-yl)propanenitrile
Safety Precaution: This procedure involves the use of a cyanide source (TMSCN), which is highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Any cyanide-containing waste must be quenched with an oxidizing agent (e.g., bleach) before disposal according to institutional safety guidelines.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Acetophenone | 120.15 | 12.0 g (11.7 mL) | 0.10 |
| Piperidine | 85.15 | 9.4 g (10.9 mL) | 0.11 |
| Trimethylsilyl cyanide (TMSCN) | 99.22 | 11.9 g (15.9 mL) | 0.12 |
| Glacial Acetic Acid | 60.05 | 0.6 g (0.57 mL) | 0.01 |
| Dichloromethane (DCM) | 84.93 | 200 mL | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add acetophenone (12.0 g, 0.10 mol) and dichloromethane (200 mL).
-
Add piperidine (9.4 g, 0.11 mol) to the solution at room temperature with stirring.
-
Add glacial acetic acid (0.6 g, 0.01 mol) as a catalyst.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add trimethylsilyl cyanide (11.9 g, 0.12 mol) to the cooled solution over 15-20 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture for 24 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (100 mL).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude 2-phenyl-2-(piperidin-1-yl)propanenitrile. The crude product can be used in the next step without further purification or can be purified by column chromatography on silica gel.
Caption: Workflow for the synthesis of 2-phenyl-2-(piperidin-1-yl)propanenitrile.
Hydrolysis of the α-Aminonitrile
The hydrolysis of nitriles to carboxylic acids is a fundamental transformation in organic synthesis. This step can be carried out under either acidic or basic conditions. For α-aminonitriles, acidic hydrolysis is often preferred to avoid potential side reactions associated with the amine functionality under basic conditions.[8][9]
Mechanistic Considerations
Under acidic conditions, the nitrile nitrogen is protonated, rendering the carbon atom more electrophilic. A water molecule then attacks the nitrile carbon, and after a series of proton transfers and tautomerization, an amide intermediate is formed. This amide is then further hydrolyzed to the carboxylic acid and an ammonium salt. The use of a strong acid like hydrochloric acid is common for this transformation.[10]
Experimental Protocol: Hydrolysis to 2-phenyl-2-(piperidin-1-yl)propanoic acid
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Crude 2-phenyl-2-(piperidin-1-yl)propanenitrile | 228.32 | ~0.10 | ~0.10 |
| Concentrated Hydrochloric Acid (37%) | 36.46 | 100 mL | ~1.2 |
| Water | 18.02 | 100 mL | - |
| Sodium Hydroxide | 40.00 | As needed | - |
Procedure:
-
Place the crude 2-phenyl-2-(piperidin-1-yl)propanenitrile from the previous step into a 500 mL round-bottom flask.
-
Add a mixture of concentrated hydrochloric acid (100 mL) and water (100 mL).
-
Heat the mixture to reflux (approximately 110 °C) with vigorous stirring for 12-18 hours.
-
Monitor the reaction for the disappearance of the starting material and the formation of the carboxylic acid.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 7. The product may precipitate at its isoelectric point.
-
Extract the product with a suitable organic solvent such as ethyl acetate (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-phenyl-2-(piperidin-1-yl)propanoic acid.
Esterification to the Final Product
The final step is the esterification of the synthesized carboxylic acid to its methyl ester. Fischer esterification is a classic and reliable method for this transformation, involving the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst.[11]
Mechanistic Considerations
The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity. The alcohol (methanol) then acts as a nucleophile, attacking the carbonyl carbon. After proton transfers, a molecule of water is eliminated, and deprotonation of the resulting ester yields the final product.
Experimental Protocol: Synthesis of Methyl 2-phenyl-2-(piperidin-1-YL)propanoate
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Crude 2-phenyl-2-(piperidin-1-yl)propanoic acid | 247.33 | ~0.10 | ~0.10 |
| Methanol | 32.04 | 200 mL | - |
| Concentrated Sulfuric Acid | 98.08 | 5 mL | ~0.09 |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
Procedure:
-
Dissolve the crude 2-phenyl-2-(piperidin-1-yl)propanoic acid in methanol (200 mL) in a 500 mL round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly and carefully add concentrated sulfuric acid (5 mL).
-
Remove the ice bath and heat the reaction mixture to reflux for 6-8 hours.
-
Monitor the reaction by TLC until the starting carboxylic acid is consumed.
-
Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate (150 mL) and carefully wash with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Wash the organic layer with brine (100 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic layer under reduced pressure to obtain the crude Methyl 2-phenyl-2-(piperidin-1-YL)propanoate.
-
The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield the pure product.
Sources
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- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Synthesis of α-Aminonitriles through Strecker Reaction of N-Tosylaldimines Using Molecular Iodine [organic-chemistry.org]
- 8. repository.uaeh.edu.mx [repository.uaeh.edu.mx]
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